molecular formula C22H19N3O4S3 B6479154 methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1260912-51-3

methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B6479154
CAS No.: 1260912-51-3
M. Wt: 485.6 g/mol
InChI Key: LXVLSTSHAMKDQP-UHFFFAOYSA-N
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Description

Methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C22H19N3O4S3 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.05376962 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex compound that belongs to the thieno[3,2-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its antiproliferative, antimicrobial, and potential kinase inhibitory properties.

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a thiophene moiety and a sulfanyl group enhances its pharmacological profile. The structural formula can be summarized as follows:

  • Molecular Formula : C19_{19}H19_{19}N3_{3}O3_{3}S
  • Key Functional Groups :
    • Thieno[3,2-d]pyrimidine nucleus
    • Acetamido group
    • Methyl benzoate moiety

Antiproliferative Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A study reported that certain thieno[3,2-d]pyrimidine derivatives showed IC50_{50} values as low as 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antitumor activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell migration.

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism of Action
12eSU-DHL-60.55Induces apoptosis
12eWSU-DLCL-20.95Inhibits migration
12eK5621.68Apoptosis

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound has shown varying degrees of activity against both bacterial and fungal strains.

Key Findings:

  • Bacterial Activity : Compounds derived from thieno[3,2-d]pyrimidines have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing enhanced efficacy compared to standard antibiotics .
  • Fungal Activity : The compound exhibited antifungal properties against Candida species, highlighting its potential as a therapeutic agent in treating fungal infections .

Table 2: Antimicrobial Activity Profile

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Compound CCandida albicans16

Kinase Inhibition Potential

Recent studies have explored the potential of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors. Specifically, they have been investigated for their ability to inhibit ATR kinase, which is involved in DNA damage response pathways.

Research Insights:

  • In Silico Studies : Computational modeling has suggested that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance binding affinity to kinase targets .
  • Biological Evaluation : Experimental assays confirmed that certain derivatives possess significant inhibitory activity against ATR kinase, which could be leveraged for cancer therapy.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thieno[3,2-d]pyrimidine derivatives for their anticancer properties. The study highlighted how structural modifications influenced biological activity and provided insights into structure-activity relationships (SAR).

Key Observations:

  • Compounds with electron-withdrawing groups at specific positions on the pyrimidine ring exhibited enhanced antiproliferative effects.
  • The presence of a thiophene ring was crucial for maintaining biological activity across various assays.

Properties

IUPAC Name

methyl 2-[[2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S3/c1-29-21(28)15-6-2-3-7-16(15)23-18(26)13-32-22-24-17-9-12-31-19(17)20(27)25(22)10-8-14-5-4-11-30-14/h2-7,9,11-12H,8,10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVLSTSHAMKDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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